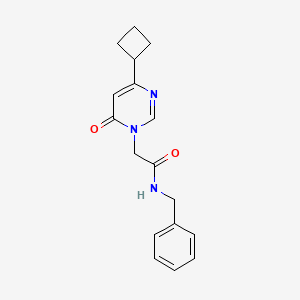![molecular formula C14H26N2O2 B7630858 3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7630858.png)
3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one, also known as HEPP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. HEPP is a pyrrolidinone derivative that has been synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one is not fully understood. However, it has been suggested that 3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one may act as a modulator of the immune system by inhibiting the production of pro-inflammatory cytokines. 3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one may also act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. 3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one has also been shown to reduce oxidative stress and inflammation in the brain. Additionally, 3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one has been shown to have analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one is also soluble in a variety of solvents, making it easy to work with in experiments. However, 3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one has some limitations for lab experiments. It is not widely available and can be expensive to synthesize. Additionally, 3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one has not been extensively studied in humans, so its safety and efficacy are not well established.
Future Directions
There are several future directions for research on 3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders. Another potential direction is to study its use as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of 3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one and its potential side effects.
Synthesis Methods
3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one can be synthesized through a multistep process that involves the reaction of piperidine with ethylene oxide to form 3-(1-hydroxyethyl)piperidine. This intermediate is then reacted with 2-bromo-1-propanol to form 3-[3-(1-hydroxyethyl)piperidin-1-yl]-1-propan-2-ol. Finally, this compound is converted to 3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one through the reaction with acetic anhydride in the presence of pyridine.
Scientific Research Applications
3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and neuroprotective properties. 3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
3-[3-(1-hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-10(2)16-8-6-13(14(16)18)15-7-4-5-12(9-15)11(3)17/h10-13,17H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGOMHUBNQAPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)N2CCCC(C2)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7630778.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7630780.png)



![2-[4-[6-(Cyclopropylmethylamino)pyrimidin-4-yl]piperazin-1-yl]propan-1-ol](/img/structure/B7630806.png)
![3-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-methylpropanamide](/img/structure/B7630832.png)
![2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630835.png)

![N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine](/img/structure/B7630842.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630852.png)

![4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)